N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide is a complex organic compound that features a combination of pyrazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, which undergoes nucleophilic substitution with a pyrazole derivative to form the intermediate. This intermediate is then reacted with a sulfonyl piperazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23ClFN7O3S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H23ClFN7O3S/c1-26-12-15(11-23-26)33(31,32)29-9-7-27(8-10-29)14-20(30)24-19-5-6-28(25-19)13-16-17(21)3-2-4-18(16)22/h2-6,11-12H,7-10,13-14H2,1H3,(H,24,25,30) |
InChI Key |
XUTAAYHOYOHTMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.